3-Pyridinecarboxaldehyde, 2-methyl-, oxime
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Overview
Description
“3-Pyridinecarboxaldehyde, 2-methyl-, oxime” is a chemical compound with the molecular formula C6H6N2O . It is also known by other names such as Nicotinaldehyde, oxime; Nicotinaldoxime; 3-Pyridinealdoxime; Pyridine-3-aldoxime; Pyridine, 3-formyl-, oxime .
Molecular Structure Analysis
The molecular structure of “3-Pyridinecarboxaldehyde, 2-methyl-, oxime” can be viewed using computational methods . Quantum chemical calculations have been made to determine structure parameters in the ground state .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Pyridinecarboxaldehyde, 2-methyl-, oxime” include a molecular weight of 122.1246 . More specific properties like density and boiling point are not available for this exact compound, but for a similar compound, 3-Pyridinecarboxaldehyde, the density is reported to be 1.141 g/mL at 20 °C .Scientific Research Applications
Gastric Ulcer Prevention
Pyridinecarboxaldehyde (and ketone) O-substituted oximes, including variants of 3-Pyridinecarboxaldehyde, 2-methyl-, oxime, have been demonstrated to play a role in preventing gastric ulcers. This finding was based on studies where a range of these compounds were synthesized and screened for their antiulcer activity in rats (Moffett, Robert, Schumann, & Paquette, 1979).
Chemical Kinetics and Mechanisms
Research focusing on the kinetics and mechanism of oxime formation from pyridinecarboxaldehydes, including 3-Pyridinecarboxaldehyde, 2-methyl-, oxime, provides insights into the rate-limiting steps and transition states involved in these chemical reactions. Such understanding is crucial in the field of synthetic chemistry for designing and optimizing new compounds and reactions (Malpica et al., 1994).
Organometallic Chemistry
Studies in organometallic chemistry have shown that pyridinecarboxaldehyde oximes, like 3-Pyridinecarboxaldehyde, 2-methyl-, oxime, can interact with various organo-derivatives of Group III elements. These interactions lead to the formation of oximates with potential applications in catalysis, material science, and as precursors for synthesizing complex molecular structures (Pattison & Wade, 1968).
Reactivation of Phosphorylated Acetylcholinesterase
Research has indicated the potential use of pyridinecarboxaldehyde oximes, including 3-Pyridinecarboxaldehyde, 2-methyl-, oxime, in the reactivation of phosphorylated acetylcholinesterase (AChE), a critical enzyme involved in nerve function. The application of such compounds could be significant in the treatment of diseases or conditions where AChE is compromised (Hagedorn & Hohler, 1976).
Safety And Hazards
The safety data sheet for a similar compound, 3-Pyridinecarboxaldehyde, indicates that it is classified as having acute oral toxicity, skin irritation, skin sensitization, and specific target organ toxicity (single exposure). It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .
Future Directions
The future directions for the study of “3-Pyridinecarboxaldehyde, 2-methyl-, oxime” and similar compounds could involve further experimental and theoretical investigations to fully understand their structural, energetic, and vibrational properties . Additionally, more research is needed to understand their synthesis, chemical reactions, mechanism of action, and safety and hazards.
properties
IUPAC Name |
(NE)-N-[(2-methylpyridin-3-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6-7(5-9-10)3-2-4-8-6/h2-5,10H,1H3/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFLCMCHTJSAGJ-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinecarboxaldehyde, 2-methyl-, oxime |
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